N,3,3-trimethyl-N-phenylbutanamide

Description

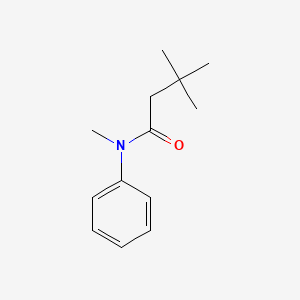

N,3,3-Trimethyl-N-phenylbutanamide is a tertiary amide with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its structure features a butanamide backbone substituted with three methyl groups (two at the 3-position of the carbon chain and one on the nitrogen atom) and a phenyl group attached to the nitrogen (Fig. 1). The compound is registered under CAS number 42886-94-2 and ChemSpider ID 2074014, with the IUPAC name N,3,3-Trimethylbutanamide .

Its structural simplicity, combined with substituent diversity, makes it a candidate for comparative studies with analogous compounds.

Properties

IUPAC Name |

N,3,3-trimethyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJYLEAZYLJLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide. The reaction conditions generally include:

Temperature: Room temperature to 80°C

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

Catalyst: Dehydrating agents like thionyl chloride or phosphorus trichloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Continuous Flow Systems: To ensure consistent production and high yield

Purification: Techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

Reduction: Reduction reactions can convert the amide to amines

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Amines

Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

N,3,3-trimethyl-N-phenylbutanamide has been studied for its potential antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive pathogens. For instance, compounds structurally related to this compound have shown selective inhibition of DNA synthesis in bacterial cells while sparing mammalian cells, making them promising candidates for antibiotic development .

Antitubercular Activity

Recent studies have highlighted the compound's potential as a lead structure for developing antitubercular agents. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows chemists to create complex organic molecules through various reaction pathways. For example, it can participate in reactions such as the Biginelli reaction to yield dihydropyrimidinones, which are valuable intermediates in pharmaceutical chemistry .

Reactivity and Derivative Formation

The compound can undergo several transformations, including alkylation and acylation reactions. These transformations facilitate the development of new pharmaceuticals and agrochemicals by modifying the core structure to enhance biological activity or alter pharmacokinetic properties .

Polymer Chemistry Applications

Polymer Formation

In polymer chemistry, this compound is utilized to synthesize specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve flexibility and thermal stability, which are critical for high-performance materials used in various industrial applications .

Bioconjugation Techniques

The unique chemical structure of this compound allows it to participate in bioconjugation processes. This capability is particularly useful in developing targeted drug delivery systems where the compound can be conjugated with biomolecules to enhance specificity and efficacy in therapeutic applications .

Data Tables

Case Studies

-

Antibacterial Activity Study

A study focused on synthesizing derivatives of this compound reported potent antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. The most effective derivative inhibited bacterial growth at an MIC of 4 μg/mL without affecting mammalian cells . -

Synthesis of Dihydropyrimidinones

Researchers successfully used this compound as a precursor in the Biginelli reaction to synthesize a range of dihydropyrimidinones. This study highlighted the compound's versatility and its role in generating biologically active molecules .

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activities

Interact with Receptors: Modulate receptor functions, leading to various physiological effects

Affect Cellular Pathways: Influence signaling pathways, gene expression, and cellular metabolism

Comparison with Similar Compounds

Substituted butanamides exhibit variability in biological activity, solubility, and stability depending on substituent patterns. Below is a detailed comparison of N,3,3-Trimethyl-N-phenylbutanamide with structurally related amides.

Substituent Variations on the Nitrogen Atom

Compounds with modifications to the nitrogen-bound groups demonstrate distinct properties:

Key Observations :

- N,N,3-Trimethylbutanamide lacks the phenyl group, reducing steric hindrance and possibly improving solubility in nonpolar solvents .

Substitutions on the Phenyl Ring

Modifications to the phenyl ring alter electronic and steric profiles:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ or sulfonamide ) enhance hydrogen-bonding capacity and metabolic stability, making such derivatives relevant in medicinal chemistry .

- N-(3-Methylphenyl)-2-phenylbutanamide introduces a chiral center at the 2-position, which could influence enantioselective interactions in biological systems .

Structural Analogues with Heteroatoms or Cyclic Groups

Replacing the phenyl group with non-aromatic moieties or adding heteroatoms modifies reactivity:

Key Observations :

Biological Activity

N,3,3-trimethyl-N-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is an amide derivative characterized by a phenyl group attached to a butanamide backbone with three methyl groups on the nitrogen. Its chemical formula is with a molecular weight of approximately 205.30 g/mol.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests a mechanism where the compound could modulate immune responses.

Mechanism of Action:

- Cytokine Inhibition: Reduces levels of inflammatory markers.

- Enzyme Interaction: May inhibit enzymes involved in inflammatory pathways.

Case Studies

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in a mouse model of arthritis. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, showing dose-dependent effects on inflammation reduction .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The results indicated that it was particularly effective against resistant strains of bacteria .

Research Findings

Further investigations into the biological activity of this compound have revealed its potential applications in medicine:

- Therapeutic Applications : The compound is being studied for its role in treating inflammatory diseases and infections due to its dual action as an antimicrobial and anti-inflammatory agent.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.